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Introduction
ES-072 is a novel, orally administered, third-generation epidermal growth factor receptor

(EGFR) inhibitor. It has demonstrated significant potential in overcoming resistance to previous

generations of EGFR tyrosine kinase inhibitors (TKIs), particularly in non-small cell lung cancer

(NSCLC) harboring the T790M mutation. Beyond its direct inhibitory effects on tumor cell

proliferation, ES-072 exhibits a unique immunoregulatory mechanism by inducing the

degradation of programmed death-ligand 1 (PD-L1), thereby enhancing anti-tumor immunity.[1]

This dual action of targeting the tumor directly and modulating the tumor microenvironment

positions ES-072 as a promising candidate for both monotherapy and combination therapies in

cancer treatment.

Chemical Structure
While a definitive public domain chemical structure diagram explicitly labeled as ES-072 is not

readily available, it is described as a 4,6-disubstituted pyrimidine compound.[2] Public chemical

databases contain an entry for an EGFR inhibitor with the CAS number 879127-07-8, which

aligns with the described characteristics of third-generation EGFR inhibitors.
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IUPAC Name: N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]pyrimidin-4-

yl]amino]phenyl]cyclopropanecarboxamide[3]

SMILES: C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F[3]

Molecular Formula: C21H18F3N5O[3]

Molecular Weight: 413.4 g/mol [3]

 Figure 1: 2D structure of the EGFR
inhibitor with CAS number 879127-07-8, believed to be ES-072. Image courtesy of PubChem.

Core Mechanism of Action
ES-072 functions as a potent and selective inhibitor of mutant EGFR, including the T790M

resistance mutation.[1] Its mechanism extends beyond simple kinase inhibition to include the

modulation of immune checkpoints.

Signaling Pathway of ES-072-Induced PD-L1
Degradation
ES-072's unique immunomodulatory effect is achieved through the following signaling cascade:
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EGFR Inhibition: ES-072 selectively binds to and inhibits the kinase activity of mutant EGFR.

AKT Signaling Suppression: Inhibition of EGFR leads to the downstream suppression of the

PI3K/AKT signaling pathway.[1]

GSK3α Activation: The suppression of AKT signaling results in the activation of glycogen

synthase kinase 3 alpha (GSK3α).[1]

PD-L1 Phosphorylation: Activated GSK3α phosphorylates PD-L1 at serine residues Ser279

and Ser283.[1]

E3 Ubiquitin Ligase Recruitment: The phosphorylation of PD-L1 serves as a recognition

signal for the recruitment of the E3 ubiquitin ligase ARIH1.[1]

Ubiquitination and Proteasomal Degradation: ARIH1 mediates the K48-linked ubiquitination

of PD-L1, targeting it for degradation by the proteasome.[1]

Enhanced Anti-Tumor Immunity: The degradation of PD-L1 on tumor cells reduces the

inhibition of cytotoxic T-cell responses, thereby enhancing the body's natural anti-tumor

immunity.[1]
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Caption: Signaling pathway of ES-072-induced PD-L1 degradation.
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Data Presentation
In Vitro Efficacy

Parameter Cell Lines Value Reference

IC₅₀ (EGFR

T790M/L858R)
H1975 < 1 nM [1]

PD-L1 Degradation
U937, H1975,

HEK293T
Significant reduction [1]

In Vivo Efficacy
Model Effect Reference

BALB/c Mouse Models
Marked inhibition of tumor

growth
[1]

BALB/c Mouse Models
Enhanced CD8⁺ cytotoxic T-

cell infiltration
[1]

Phase 1 Clinical Trial Pharmacokinetics in NSCLC
Patients

Parameter Value Reference

Half-life (t₁/₂) 24.5 hours [4]

Time to Maximum

Concentration (Tₘₐₓ)
~4 hours [4]

Recommended Phase 2 Dose

(RP2D)
300 mg once daily [4]

Phase 1 Clinical Trial Efficacy in NSCLC Patients with
EGFR T790M Mutations
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Parameter Value Reference

Objective Response Rate

(ORR)
46.2% [4]

Disease Control Rate (DCR) 76.9% [4]

Experimental Protocols
High-Throughput Screening for PD-L1 Degradation
Inducers
A high-throughput screening of 2,125 FDA-approved compounds was conducted to identify

potent inducers of PD-L1 degradation. The specific cell lines and assay conditions for the

primary screen are not detailed in the provided references, but such screens typically involve

automated microscopy or flow cytometry to quantify PD-L1 expression levels on the cell

surface following compound treatment.

In Vitro Cell-Based Assays
Cell Lines: U937, H1975, and HEK293T cells were utilized.[1]

Treatment: Cells were treated with ES-072. To confirm the mechanism, experiments were

also conducted in the presence of the proteasome inhibitor MG132 or with GSK3α inhibition.

[1]

Analysis: Membrane PD-L1 expression was quantified, likely using flow cytometry or

Western blotting of membrane protein fractions.

In Vivo Animal Studies
Animal Model: BALB/c mice were used for tumor xenograft studies.[1]

Treatment: Mice with established tumors were treated with ES-072. Combination therapy

with anti-CTLA4 antibodies was also investigated.[1]

Analysis: Tumor growth was monitored over time. Upon completion of the study, tumors were

likely excised for immunohistochemical analysis to assess the infiltration of CD8⁺ cytotoxic T-
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cells.

First-in-Human Phase 1 Clinical Trial
Study Design: A dose-escalation and dose-expansion study was conducted with oral ES-072
administered once daily at doses ranging from 25-450 mg.[4]

Patient Population: 19 patients with non-small-cell lung cancer harboring EGFR T790M

mutations were enrolled.[4]

Pharmacokinetic Analysis: Characteristic pharmacokinetic parameters were assessed during

the single-dose escalation phase and in the first cycle of the multiple-dose escalation phase.

[4]

Tumor Response Evaluation: Tumor responses were assessed using the Response

Evaluation Criteria in Solid Tumors (RECIST) 1.1.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15613332/docs?utm_src=pdf-body#es-072-a-third-generation-egfr-inhibitor-with-immune-modulating-properties
https://pubmed.ncbi.nlm.nih.gov/32800640/
https://pubmed.ncbi.nlm.nih.gov/32800640/
https://pubmed.ncbi.nlm.nih.gov/32800640/
https://pubmed.ncbi.nlm.nih.gov/32800640/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613332?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Enrollment

Treatment Protocol

Evaluation

Key Outcomes

NSCLC Patients
with EGFR T790M

Enrollment (n=19)

Dose Escalation
(25-450 mg/day, n=16)

Dose Expansion
(RP2D, n=3)

Determine RP2D
(300 mg)

Pharmacokinetic
Analysis

Safety & Tolerability
(MTD)

Tumor Response
(RECIST 1.1)

RP2D: 300 mg q.d.ORR: 46.2%
DCR: 76.9%

Click to download full resolution via product page

Caption: Simplified workflow of the first-in-human Phase 1 clinical trial of ES-072.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613332?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

